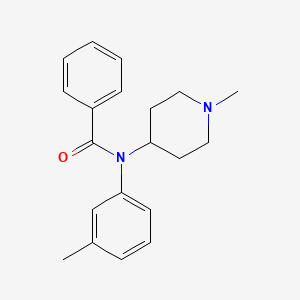

N-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)-benzamide

概要

説明

- これは、強力な合成オピオイドのクラスに属します。

N-メチルメタ-メチルフェニルフェンタニル: (CAS番号: 2347179-20-6) は、2 つの異なるフェニル環と芳香族アミド官能基を含むヘテロ環式第三級脂肪族アミンです.

準備方法

合成経路:

反応条件: 特定の反応条件は、文献では容易に利用できません。

工業生産: 工業規模の生産方法に関する情報は限られています。

化学反応の分析

Chemical Reactions Analysis

The compound undergoes several characteristic reactions due to its functional groups, including oxidation, hydrolysis, and substitution. These reactions are critical for understanding its stability, degradation pathways, and potential pharmacological interactions.

Oxidation Reactions

The piperidine and aromatic moieties are susceptible to oxidation under specific conditions:

-

Reagents : Hydrogen peroxide () in acetic acid or other oxidizing agents like potassium permanganate ().

-

Conditions : Reactions typically occur at elevated temperatures (60–80°C) over 4–6 hours.

-

Outcome : Oxidation of the piperidine ring leads to hydroxylated or ketone derivatives, while the methyl group on the benzene ring may convert to a carboxylic acid group.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Reagents : Hydrochloric acid () in aqueous ethanol.

-

Conditions : Reflux for 6–8 hours.

-

Outcome : Cleavage of the amide bond yields 3-methylbenzoic acid and 1-methyl-4-piperidinylamine.

-

-

Basic Hydrolysis :

-

Reagents : Sodium hydroxide () in water or methanol.

-

Conditions : Reflux at 70–80°C for 5–7 hours.

-

Outcome : Generates sodium 3-methylbenzoate and the corresponding amine.

-

Substitution Reactions

The piperidine nitrogen and aromatic rings participate in electrophilic substitution:

-

Alkylation :

-

Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., triethylamine).

-

Conditions : Room temperature, 12–24 hours.

-

Outcome : Methylation of the piperidine nitrogen enhances lipophilicity.

-

-

Aromatic Substitution :

-

Reagents : Nitration () or halogenation (e.g., ).

-

Conditions : Controlled temperature (0–25°C) to avoid over-substitution.

-

Outcome : Introduces nitro or halogen groups to the benzene ring, altering electronic properties.

-

Experimental Data and Reaction Conditions

Key findings from synthesis and reaction studies are summarized below:

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via protonation of the carbonyl oxygen in acidic conditions or nucleophilic attack by hydroxide ions in basic media.

-

Piperidine Oxidation : Radical intermediates form during -mediated oxidation, leading to ring-opening or hydroxylation.

-

Aromatic Substitution : Directed by the electron-donating methyl group, favoring para and meta positions .

Stability and Degradation

-

The compound is stable under ambient conditions but degrades in strong acids/bases or prolonged UV exposure.

-

Degradation products include benzoic acid derivatives and fragmented piperidine metabolites.

科学的研究の応用

Chemistry: Researchers study this compound’s reactivity, stability, and interactions with other molecules.

Biology: Investigations into its effects on cellular processes, receptors, and signaling pathways.

Medicine: Understanding its pharmacological properties, potential therapeutic uses, and safety profiles.

Industry: Possible applications in pharmaceuticals or forensics.

作用機序

標的: は、中枢神経系にあるオピオイド受容体(例:μ-オピオイド受容体)に結合する可能性があります。

経路: これらの受容体の活性化は、痛みの知覚、呼吸抑制、その他の生理学的反応を調節します。

類似化合物との比較

類似化合物: メタ-メチルフェンタニル (CAS番号: 1465-22-1) やN-メチルパラ-メチルフェニルフェンタニル (CAS番号: 2710510-11-3) などの他のフェンタニルアナログは、構造的に類似しています .

ユニークさ: はその特定の置換パターンにより際立っています。

生物活性

N-(3-methylphenyl)-N-(1-methyl-4-piperidinyl)-benzamide, a compound with significant pharmacological potential, has garnered attention for its biological activity, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological effects of this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Aromatic ring : The 3-methylphenyl group enhances lipophilicity, potentially improving membrane permeability.

- Piperidine moiety : This contributes to the compound's interaction with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of key enzymes involved in cell signaling pathways relevant to cancer growth and progression.

Target Interactions

- Cyclin-dependent kinases (CDKs) : The compound has shown potential in inhibiting CDK activity, which is crucial for cell cycle regulation. In particular, studies have reported IC50 values indicating significant inhibition of CDK6, suggesting a role in cancer therapy .

- Heat shock proteins (Hsp90) : Similar compounds have been identified as Hsp90 inhibitors, which are important for protein folding and stability in cancer cells .

Antitumor Activity

Recent studies have evaluated the antitumor properties of this compound through various assays:

- Cell Line Studies : The compound exhibited potent cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.25 μM . This suggests a strong potential for development as an anticancer agent.

- Mechanistic Insights : Western blot analyses revealed that treatment with this compound leads to altered expression levels of proteins involved in cell cycle regulation (e.g., increased p21 and decreased cyclin B1) indicating a mechanism involving cell cycle arrest .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties:

- In Vitro Testing : Preliminary results indicate that this compound exhibits antibacterial activity against various pathogens. Specific IC50 values and mechanisms are still under investigation but suggest a promising profile against resistant bacterial strains .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

特性

IUPAC Name |

N-(3-methylphenyl)-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-16-7-6-10-19(15-16)22(18-11-13-21(2)14-12-18)20(23)17-8-4-3-5-9-17/h3-10,15,18H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYMYUWEUXEFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2CCN(CC2)C)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801036933 | |

| Record name | N-methyl meta-methyl Phenyl fentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2347179-20-6 | |

| Record name | N-methyl meta-methyl Phenyl fentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。